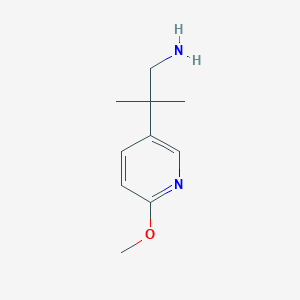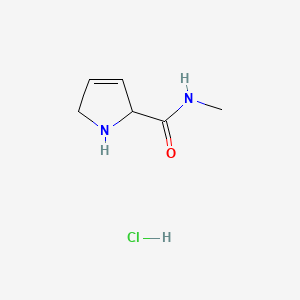
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride typically involves the bromination of a precursor compound, followed by a series of chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid . The mixture is usually stirred vigorously under nitrogen atmosphere to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and safety in production.
Analyse Chemischer Reaktionen
Types of Reactions
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted benzodiazepines .
Wissenschaftliche Forschungsanwendungen
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other conditions.
Industry: Used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the brain. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another compound with a similar tetrahydro structure but different functional groups.
8-bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A structurally related compound with a pyridoindole core.
Uniqueness
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride is unique due to its specific bromine and methyl substitutions, which may confer distinct pharmacological properties compared to other benzodiazepines.
Eigenschaften
Molekularformel |
C10H15BrCl2N2 |
|---|---|
Molekulargewicht |
314.05 g/mol |
IUPAC-Name |
8-bromo-1-methyl-2,3,4,5-tetrahydro-1,4-benzodiazepine;dihydrochloride |
InChI |
InChI=1S/C10H13BrN2.2ClH/c1-13-5-4-12-7-8-2-3-9(11)6-10(8)13;;/h2-3,6,12H,4-5,7H2,1H3;2*1H |
InChI-Schlüssel |
BLSIAGQGOULNCE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCNCC2=C1C=C(C=C2)Br.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile](/img/structure/B13599922.png)











